1-Methylimidazole-d3

概述

描述

1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 . It is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .

Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In a study, copolymers were synthesized using methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) monomers at various ratios .Molecular Structure Analysis

The molecular formula of 1-Methylimidazole is C4H6N2 . The average mass is 82.104 Da and the monoisotopic mass is 82.053101 Da .Chemical Reactions Analysis

1-Methylimidazole has been used as a catalyst for the cyclodimerization of acylethynylpyrroles into bis(acylmethylidene)dipyrrolo . It has also been used as a mimic for diverse imidazole-based biomolecules .Physical And Chemical Properties Analysis

1-Methylimidazole is a colorless liquid with a molar mass of 82.10 g/mol . It has a density of 1.03 g/cm3 .科学研究应用

Synthesis and Catalysis

1-Methylimidazole-d3 has been utilized in various synthetic and catalytic applications. For instance, Zaman et al. (2005) demonstrated the use of 1-benzyl-4-methylimidazoles in preparing amino acid mimetics with a C-terminal imidazole, highlighting its role in the synthesis of biologically relevant molecules (Zaman, Kitamura, & Abell, 2005). Additionally, Ding et al. (2005) described an unexpected 1-methylimidazole-catalyzed reaction, underscoring its versatility in organic synthesis (Ding, Ma, Yang, & Wang, 2005).

Molecular Spectroscopy and Structural Studies

Perchard and Novak (1967) explored the vibrational spectra of N-methylimidazole and its deuterated derivatives, including 1-methylimidazole-d3, providing insights into molecular interactions and structures (Perchard & Novak, 1967).

Medical and Biological Applications

In the medical and biological fields, 1-methylimidazole-d3 has been found to be significant. Dias et al. (2018) discussed the pro-apoptotic activity of ruthenium 1-methylimidazole complex on non-small cell lung cancer, illustrating its potential in cancer research (Dias et al., 2018). Additionally, Liu et al. (2007) showed that N-methylimidazole significantly improves the lipase-catalyzed acylation of ribavirin, indicating its role in enzymatic processes (Liu, Wu, Xu, & Lin, 2007).

Material Science and Chemistry

In material science and chemistry, Yingying et al. (2020) highlighted the use of 1-methylimidazole as an additive in creating high-performance reverse osmosis membranes (Yingying et al., 2020). Ooi et al. (2000) investigated the curing mechanisms and kinetics of diglycidyl ether of bisphenol A using 1-methylimidazole as a curing agent, demonstrating its importance in polymer chemistry (Ooi, Cook, Simon, & Such, 2000).

安全和危害

1-Methylimidazole is considered hazardous. It is combustible, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, using only in a well-ventilated area, and wearing personal protective equipment .

未来方向

1-Methylimidazole and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . In recent years, there has been great interest in studying the unique physical, chemical, and biological properties of ionic liquids, which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies .

属性

IUPAC Name |

1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

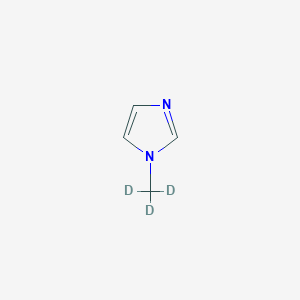

CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462168 | |

| Record name | 1-Methylimidazole-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylimidazole-d3 | |

CAS RN |

16650-76-3 | |

| Record name | 1-(Methyl-d3)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazole-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)